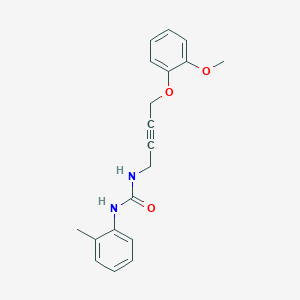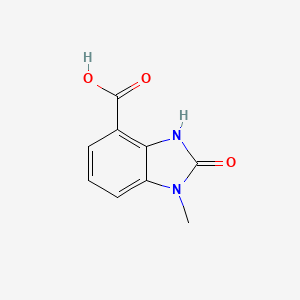![molecular formula C19H16FN5O2 B2877964 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 942034-20-0](/img/structure/B2877964.png)
5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups including a triazole ring, an oxadiazole ring, and aromatic rings with fluorine and methoxy substituents .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the triazole and oxadiazole rings . The triazole ring can be formed using click chemistry, and the oxadiazole ring can be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole and oxadiazole rings, along with the aromatic rings and the various substituents. The presence of these functional groups would likely result in a planar structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the triazole and oxadiazole rings, as well as the fluorine and methoxy substituents. The electron-withdrawing nature of the fluorine atom could make the compound more reactive towards nucleophilic attack .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activity
Several studies have synthesized novel derivatives incorporating the oxadiazole moiety to evaluate their antimicrobial and antitubercular activities. For instance, the synthesis of isoxazole clubbed 1,3,4-oxadiazole derivatives demonstrated good antibacterial activity against common pathogens like E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with certain compounds showing active antitubercular properties against M. tuberculosis H37Rv. The antimicrobial efficacy of these compounds was further supported by molecular docking studies to understand their mode of inhibition against specific enzymes like MurD ligase (Shingare et al., 2018).
Anti-inflammatory and Analgesic Properties
Research into new oxadiazole derivatives has revealed their significant potential as anti-inflammatory and analgesic agents. One study synthesized derivatives that exhibited promising anti-inflammatory and analgesic activities upon in vivo testing, alongside notable antibacterial and antifungal properties (Ramaprasad et al., 2013).
Anticancer Activity
Oxadiazole derivatives have been investigated for their anticancer properties. Novel derivatives containing the oxadiazole ring have been synthesized and evaluated for their anticancer activity, with some compounds displaying high activity in preliminary screenings. These compounds underwent further testing against a broad spectrum of cancer cell lines, indicating their potential as lead compounds for anticancer drug development (Aboraia et al., 2006).
Applications in Material Science
Oxadiazole derivatives have also found applications in material science, such as in the development of fluorescent chemosensors for metal ions like Ag+ and in studying liquid crystalline properties for potential use in electronic and photonic devices. For example, polytriazoles containing oxadiazole moieties have been synthesized and shown to be highly sensitive and selective fluorescent chemosensors for Ag+, with applications in environmental monitoring and bioimaging (Cao et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-11-4-7-14(10-16(11)20)25-12(2)17(22-24-25)19-21-18(23-27-19)13-5-8-15(26-3)9-6-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXODHXPJNRAMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

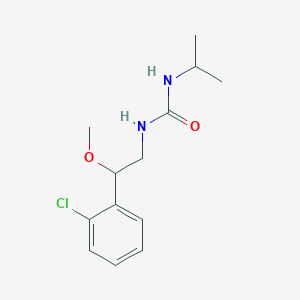
![1-(1,3-Benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone](/img/structure/B2877886.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide](/img/structure/B2877887.png)
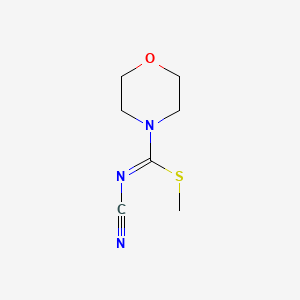
![N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-nitrobenzamide](/img/structure/B2877889.png)
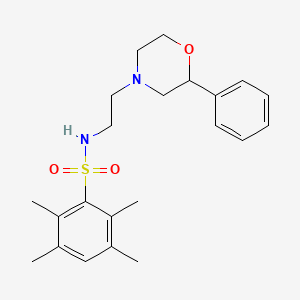
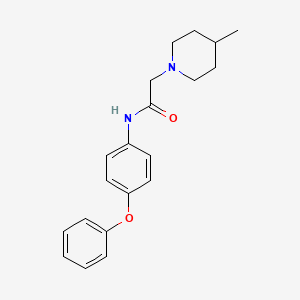



![(Z)-1-(3-fluorobenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2877900.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone](/img/structure/B2877901.png)
